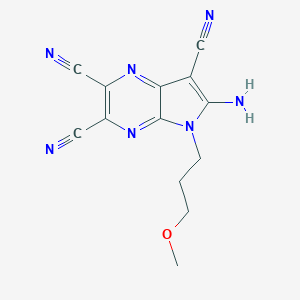
MFCD03622423
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03622423 is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolopyrazine family, which is known for its diverse biological activities. This compound features a pyrrole ring fused with a pyrazine ring, and it has three cyano groups attached to the pyrazine ring. The presence of these functional groups makes it a versatile scaffold for drug discovery and other scientific applications .
Métodos De Preparación
The synthesis of MFCD03622423 typically involves multiple steps. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines. This reaction leads to the formation of the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often involve the use of nucleophilic reagents such as aliphatic and aromatic amines, and hydrogen sulfide. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
MFCD03622423 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the cyano groups can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
MFCD03622423 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mecanismo De Acción
The mechanism of action of MFCD03622423 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparación Con Compuestos Similares
MFCD03622423 can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds also exhibit kinase inhibitory activity but may have different substitution patterns and biological activities.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds are known for their antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine derivatives: These compounds have been studied for their potential use in drug discovery and development.
Propiedades
Fórmula molecular |
C13H11N7O |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
6-amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |
InChI |
InChI=1S/C13H11N7O/c1-21-4-2-3-20-12(17)8(5-14)11-13(20)19-10(7-16)9(6-15)18-11/h2-4,17H2,1H3 |
Clave InChI |
JXBXUNXDGMDNCS-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
SMILES canónico |
COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















